3-(4-Chlorophenyl)-1,5-diphenyl-1h-pyrazole
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Overview
Description
3-(4-Chlorophenyl)-1,5-diphenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and materials science. The compound’s structure consists of a pyrazole ring substituted with a 4-chlorophenyl group and two phenyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1,5-diphenyl-1H-pyrazole typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines. One common method includes the reaction of 4-chlorophenylhydrazine with chalcones under acidic or basic conditions to form the desired pyrazole derivative . The reaction can be catalyzed by various agents, including acids, bases, and even metal-free catalysts like vitamin B1 .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of green chemistry principles, such as metal-free catalysis and solvent-free conditions, can enhance the sustainability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1,5-diphenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions include pyrazole oxides, dihydropyrazoles, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1,5-diphenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trisubstituted-1H-pyrazoles: These compounds share a similar pyrazole core structure but differ in the nature and position of substituents, leading to variations in their chemical and biological properties.
4,5-Dihydro-1H-pyrazoles: These derivatives have a reduced pyrazole ring and exhibit different reactivity and biological activities compared to fully aromatic pyrazoles.
Uniqueness
3-(4-Chlorophenyl)-1,5-diphenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
Properties
CAS No. |
27293-95-4 |
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Molecular Formula |
C21H15ClN2 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1,5-diphenylpyrazole |
InChI |
InChI=1S/C21H15ClN2/c22-18-13-11-16(12-14-18)20-15-21(17-7-3-1-4-8-17)24(23-20)19-9-5-2-6-10-19/h1-15H |
InChI Key |
UZLBMUCQHFIHEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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